3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 33050-36-1
VCID: VC3723009
InChI: InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
SMILES: C1=CC2=NN=C(N2N=C1)Cl
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 33050-36-1

Cat. No.: VC3723009

Molecular Formula: C5H3ClN4

Molecular Weight: 154.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine - 33050-36-1

Specification

CAS No. 33050-36-1
Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
IUPAC Name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
Standard InChI Key GPWWYWGHZHRRCW-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2N=C1)Cl
Canonical SMILES C1=CC2=NN=C(N2N=C1)Cl

Introduction

Chemical Identity and Structure

Molecular Structure and Basic Information

3-Chloro- triazolo[4,3-b]pyridazine is characterized by its bicyclic heterocyclic structure consisting of a fused 1,2,4-triazole ring and a pyridazine ring with a chlorine substituent at position 3. This compound represents an important scaffold in heterocyclic chemistry with potential applications in medicinal chemistry research.

The basic chemical information of the compound is summarized in Table 1.

Table 1: Basic Chemical Information of 3-Chloro- triazolo[4,3-b]pyridazine

ParameterValue
CAS Registry Number33050-36-1
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.56 g/mol
Exact Mass154.0046238 Da

Chemical Identifiers and Nomenclature

The compound can be identified through various standard chemical identifiers, which are essential for database searches and regulatory purposes. Table 2 presents the key identifiers associated with this compound.

Table 2: Chemical Identifiers of 3-Chloro- triazolo[4,3-b]pyridazine

Identifier TypeValue
IUPAC Name3-chloro- triazolo[4,3-b]pyridazine
InChIInChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
InChIKeyGPWWYWGHZHRRCW-UHFFFAOYSA-N
SMILESC1=CC2=NN=C(N2N=C1)Cl
Common Synonyms3-chloro triazolo[4,3-b]pyridazine; 3-chloro-s-triazolo[4,3-b]pyridazin; 3J-354S

Physical and Chemical Properties

Physicochemical Properties

3-Chloro- triazolo[4,3-b]pyridazine possesses several important physicochemical properties that determine its behavior in chemical reactions, biological systems, and pharmaceutical formulations. These properties are summarized in Table 3.

Table 3: Physicochemical Properties of 3-Chloro- triazolo[4,3-b]pyridazine

PropertyValue
Physical StateWhite powder
Density1.7±0.1 g/cm³
XLogP3-AA0.7
LogP1.19
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area43.08 Ų
Index of Refraction1.792

Spectral Characteristics

  • Mass Spectrum (UPLC-MS-DAD-ELSD): 155(+)/=(M+H)⁺/(1 Cl present)

This mass spectral data confirms the molecular weight of the compound (M+H = 155) and the presence of one chlorine atom, consistent with the proposed structure.

Synthesis Methods

Synthetic Route

The primary synthetic route to 3-Chloro- triazolo[4,3-b]pyridazine involves the chlorination of triazolo[4,3-b]pyridazin-3-ol using phosphorus trichloride. This transformation converts the hydroxyl group at position 3 to a chlorine atom .

Detailed Synthesis Procedure

The synthesis of 3-Chloro- triazolo[4,3-b]pyridazine can be accomplished through the following steps:

  • A mixture of 436 mg of triazolo[4,3-b]pyridazin-3-ol in 6 cm³ of phosphorus trichloride is stirred at reflux for 3 hours and 30 minutes.

  • The reaction mixture is carefully added to a 4N aqueous solution of sodium hydroxide.

  • The resulting mixture is extracted with a 90/10 mixture of ethyl acetate/methanol.

  • The aqueous phase, which remains acidic (pH 1), is adjusted to pH 11 by adding concentrated sodium hydroxide, followed by extraction with a 90/10 mixture of ethyl acetate/methanol.

  • The combined organic phases are dried over magnesium sulfate, filtered, and evaporated under vacuum to yield a whitish gum (808 mg).

  • This intermediate is further purified by dissolving 640 mg of the gum in ethyl acetate, washing with water, drying over magnesium sulfate, filtering, and evaporating under vacuum.

  • The final product is obtained as 281 mg of 3-chloro- triazolo[4,3-b]pyridazine in the form of a white powder .

This synthesis procedure is documented in US Patent 2010/298315 A1, 2010 .

Biological and Pharmacological Aspects

Structure-Activity Relationships

The triazolo[4,3-b]pyridazine core structure appears to be important for biological activity, particularly as enzyme inhibitors. Specific modifications to this scaffold can significantly influence the biological properties:

  • Recent studies indicate that certain triazolo[4,3-b]pyridazine derivatives (compounds 4g and 4a) exhibited strong antiproliferative cytotoxic effects on tumor cells, with mean growth inhibition percentage (GI%) values of 55.84% and 29.08%, respectively .

  • Compound 4g, a triazolo[4,3-b]pyridazine derivative, demonstrated potent inhibitory activity against c-Met and Pim-1 enzymes, with IC₅₀ values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively .

  • Further biological investigations revealed that compound 4g induced cell cycle arrest at the S phase in MCF-7 cells and accelerated apoptosis 29.61-fold compared to the control. It also exhibited increased caspase-9 activity and decreased levels of p-PI3K, p-AKT, and p-mTOR compared to staurosporine .

These findings highlight the potential of the triazolo[4,3-b]pyridazine scaffold, to which 3-Chloro- triazolo[4,3-b]pyridazine belongs, as a promising framework for the development of anticancer agents.

Related Compounds

Structural Analogs

Several structural analogs of 3-Chloro- triazolo[4,3-b]pyridazine have been reported in the literature. One notable example is 6-Chloro-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine (CAS: 40971-95-7), which differs in the position of the chlorine atom (position 6 instead of position 3) and features an additional trifluoromethyl substituent at position 3 .

The molecular formula of this analog is C₆H₂ClF₃N₄, with a molecular weight of 222.55 g/mol. The compound has the SMILES notation C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl and InChIKey IJESFQCCOFNOQG-UHFFFAOYSA-N .

This structural analog demonstrates how modifications to the basic triazolo[4,3-b]pyridazine scaffold can create a diverse array of compounds with potentially different biological activities.

Current Research and Future Prospects

Recent Advances

Recent research has focused on the development of triazolo[4,3-b]pyridazine derivatives as potential therapeutic agents, particularly in oncology. A 2024 study by Mahmoud et al. highlighted the potential of these compounds as dual c-Met/Pim-1 inhibitors for cancer treatment .

The study demonstrated that certain triazolo[4,3-b]pyridazine derivatives exhibited significant antiproliferative activity against cancer cell lines and potent inhibitory effects against c-Met and Pim-1 enzymes. Additionally, molecular docking studies suggested a similar mode of interaction at the ATP-binding site of both c-Met and Pim-1 compared to reference ligands .

Future Directions

The triazolo[4,3-b]pyridazine scaffold, including 3-Chloro- triazolo[4,3-b]pyridazine, presents several promising avenues for future research:

  • Development of more potent and selective kinase inhibitors through structural modifications of the basic scaffold.

  • Investigation of potential applications beyond oncology, such as in anti-inflammatory, antiviral, or neurodegenerative disease treatments.

  • Exploration of the structure-activity relationships to optimize the pharmacological properties of triazolo[4,3-b]pyridazine derivatives.

  • Development of novel synthetic methods to access diverse triazolo[4,3-b]pyridazine derivatives more efficiently.

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